N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
Description
N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a benzamide group at position 2 and a pyridin-3-ylmethylaminoethyl ketone moiety at position 2. This structure combines aromatic heterocycles (thiazole and pyridine) with amide and ketone functionalities, making it a candidate for diverse biological interactions, particularly in kinase inhibition or neurological targets .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16(20-11-13-5-4-8-19-10-13)9-15-12-25-18(21-15)22-17(24)14-6-2-1-3-7-14/h1-8,10,12H,9,11H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWOAOHKCIUKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also have multiple targets.
Mode of Action
It’s known that similar compounds bind with high affinity to their targets, which could suggest that this compound also interacts strongly with its targets, leading to changes in their function.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects.
Comparison with Similar Compounds
Core Structural Features
The compound shares structural motifs with several benzamide-thiazole derivatives (Table 1):
Key Observations :
- Heterocyclic Diversity : The target compound’s pyridine group (vs. morpholine in 4d or benzo[d]thiazole in 28) may influence target specificity, particularly in CNS applications .
- Substituent Effects: Chlorine (4d) and trifluoromethyl (28) groups enhance lipophilicity and binding affinity, whereas the pyridinylmethylamino group in the target compound could improve water solubility .
Physicochemical Properties
Available data for analogous compounds (Table 2):
Key Observations :
Mechanistic Insights :
- The pyridinylmethylamino group may enhance blood-brain barrier penetration compared to morpholine (4d) or sulfamoyl (5) groups .
- Fluorinated analogs (e.g., 28) exhibit prolonged half-lives but may face metabolic challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
